molecular formula C17H11ClF3NO B1314368 4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine CAS No. 83054-44-8

4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine

Cat. No.: B1314368
CAS No.: 83054-44-8
M. Wt: 337.7 g/mol
InChI Key: SEKPZDNQHIPSRK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine typically involves Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial production methods: for this compound are not well-documented in the available literature. the Suzuki–Miyaura coupling is a scalable and efficient method that can be adapted for industrial applications.

Chemical Reactions Analysis

4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro and trifluoromethyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets The compound can bind to proteins and enzymes, affecting their activity and function

Comparison with Similar Compounds

4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine can be compared with other similar compounds, such as:

  • 4-[(4-Bromo-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine
  • 4-[(4-Iodo-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine
  • 4-[(4-Methyl-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine

These compounds share a similar core structure but differ in the substituents on the naphthyl group. The presence of different halogens or alkyl groups can significantly affect their chemical properties and reactivity.

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO/c18-14-6-8-15(12-4-2-1-3-11(12)14)23-16-7-5-10(22)9-13(16)17(19,20)21/h1-9H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKPZDNQHIPSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531685
Record name 4-[(4-Chloronaphthalen-1-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83054-44-8
Record name 4-[(4-Chloronaphthalen-1-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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